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Compound of Interest

Compound Name: NCCO007

Cat. No.: B15542042

The thiazide-sensitive Na+-Cl- cotransporter, also known as NCC or SLC12A3, is a crucial
membrane protein primarily located in the apical membrane of the distal convoluted tubule
(DCT) in the kidney.[1][2] It is responsible for reabsorbing approximately 5-10% of the filtered
sodium chloride from the tubular fluid back into the blood.[1][2] This function is vital for
maintaining electrolyte balance, blood volume, and blood pressure.

NCC's clinical significance is underscored by its role as the pharmacological target of thiazide
diuretics, a class of drugs widely prescribed for the treatment of hypertension and edematous
states.[3][4] Furthermore, genetic mutations in the SLC12A3 gene that encodes NCC lead to
inherited salt-wasting disorders like Gitelman syndrome, characterized by low blood pressure,
or salt-retaining conditions like Gordon syndrome (Pseudohypoaldosteronism type Il), which
results in hypertension.[3]

Molecular Structure and Function

NCC is a member of the SLC12 family of electroneutral cation-coupled chloride cotransporters.
[1] The human NCC protein consists of 1002-1028 amino acids and is predicted to have 12
transmembrane domains, with intracellular N- and C-termini.[1] The transporter functions as a
dimer, facilitating the electroneutral cotransport of one Na+ ion and one Cl- ion across the
apical membrane of DCT cells.[1]
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The binding of Na+ and CI- ions to NCC is a prerequisite for their translocation across the cell
membrane. The affinity of NCC for its substrate ions has been characterized in various species,
as detailed in the quantitative data section. Thiazide diuretics inhibit NCC by competing with CI-
for its binding site.[5]

Quantitative Data

lon Affinity (Km) and Maximal Transport Rate (Vmax) of
NCC

The following table summarizes the kinetic parameters for Na+ and Cl- transport by NCC from
different species, as determined in Xenopus laevis oocyte expression systems.

V_max_
Species lon K_m_ (mM) (nmolloocyte/lh  Reference
)
Rat Na+ 76+16 3574 + 349 [61[7]
Rat Cl- 6.3+1.1 - [6][7]
Mouse Na+ 7.2+04 - [1][2]
Mouse Cl- 56+0.5 - [1][2]
Flounder Na+ 30.0+£6.0 - [1][2]
Flounder Cl- 15.0+2.0 - [11[2]

Inhibitory Concentration (IC50) of Thiazide Diuretics for
NCC

The potency of various thiazide diuretics in inhibiting NCC is presented below. These values
were determined using the rat NCC expressed in Xenopus laevis oocytes.
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Diuretic IC50 (pM) Reference
Polythiazide 0.3 [1][2]
Lower than
Metolazone o [1][2]
Bendroflumethiazide
Bendroflumethiazide Higher than Metolazone [11[2]
) o Higher than
Trichloromethiazide o [1][2]
Bendroflumethiazide
_ Higher than
Chlorthalidone [1][2]

Trichloromethiazide

Hydrochlorothiazide ~20-50 (functional inhibition) [5]

Note: The IC50 values for some diuretics are presented as a relative potency profile as exact
values were not available in the cited literature.

Regulation of NCC Activity

The activity of NCC is tightly regulated by a complex interplay of hormonal signals and
intracellular signaling cascades. This regulation primarily occurs through changes in NCC
phosphorylation and its abundance at the apical membrane.

The WNK-SPAK/OSR1 Signaling Pathway

The "With-No-Lysine" (WNK) family of serine-threonine kinases plays a central role in
regulating NCC. WNKSs act upstream of the Ste20-related proline-alanine-rich kinase (SPAK)
and oxidative stress-responsive kinase 1 (OSR1). When activated, SPAK and OSR1 directly
phosphorylate conserved threonine and serine residues in the N-terminal domain of NCC,
leading to its activation.[8][9]
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Figure 1: The WNK-SPAK/OSRL1 signaling pathway regulating NCC activity.

Hormonal Regulation

e Angiotensin Il (Ang II): Ang Il is a potent activator of NCC.[10][11][12] It stimulates the WNK-
SPAK/OSR1 pathway, leading to increased NCC phosphorylation and activity.[10][11][12][13]
This effect is crucial for the kidney's response to volume depletion.

o Aldosterone: This steroid hormone increases the expression of NCC and key components of
the WNK-SPAK/OSR1 pathway, thereby enhancing NCC-mediated salt reabsorption.[1][14]
[15]

Ubiquitination

The abundance of WNK kinases is regulated by the Cullin 3 (CUL3) and Kelch-like 3 (KLHL3)
E3 ubiquitin ligase complex.[16][17][18][19][20][21] This complex targets WNKs for
ubiquitination and subsequent degradation by the proteasome.[16][17][18][19][20][21]
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Mutations in CUL3 or KLHL3 that impair this process lead to an accumulation of WNKs,
overactivation of NCC, and the hypertensive phenotype of Gordon syndrome.[16][17][18][19]
[20][21]

Experimental Protocols
Heterologous Expression of NCC in Xenopus laevis
Oocytes

This is a widely used system to study the function and regulation of NCC.
Methodology:

o Oocyte Preparation: Harvest stage V-VI oocytes from female Xenopus laevis.

» Defolliculation: Treat the oocytes with collagenase to remove the follicular layer.

¢ CRNA Injection: Inject NCC cRNA (complementary RNA) into the oocyte cytoplasm.

 Incubation: Incubate the oocytes for 2-4 days to allow for protein expression and insertion
into the plasma membrane.

e Functional Assays: Use the oocytes for ion uptake assays or electrophysiological recordings.

Measurement of NCC Activity using Radioactive Tracers

This assay directly measures the transport activity of NCC.

Methodology:

Preparation: Use NCC-expressing Xenopus oocytes or cultured mammalian cells.

e Pre-incubation: Incubate the cells in a Cl--free medium.

o Uptake: Transfer the cells to an uptake solution containing radioactive 22Na+ and non-
radioactive Cl- for a defined period.

e Washing: Rapidly wash the cells with ice-cold, isotope-free uptake solution to remove
extracellular tracer.
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» Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity
using a scintillation counter.

o Data Analysis: Calculate the rate of Na+ uptake. Thiazide sensitivity is determined by
performing the uptake in the presence and absence of a thiazide diuretic.

Y
Y

NCC-expressing cells Pre-incubate in ~.| Incubate with Wash with lven calls Scintillation Determine Na+
P 9 Cl-free medium “"| 22Na+ and CI- 7| ice-cold buffer 4 “7| counting uptake rate

Click to download full resolution via product page

Figure 2: Workflow for a radioactive tracer uptake assay to measure NCC activity.

Western Blot Analysis of NCC Phosphorylation

This technique is used to assess the phosphorylation status of NCC.
Methodology:

o Sample Preparation: Lyse cells or tissues in a buffer containing phosphatase inhibitors to
preserve the phosphorylation state of proteins.

e Protein Quantification: Determine the protein concentration of the lysates.

o SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel
electrophoresis.

o Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

e Blocking: Block non-specific binding sites on the membrane using a blocking agent (e.qg.,
bovine serum albumin or non-fat milk).

e Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for
phosphorylated NCC (at specific sites like Thr53, Thr58, or Ser71) or total NCC.

e Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase
(HRP)-conjugated secondary antibody that recognizes the primary antibody.
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o Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and
imaging system.

e Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and
total NCC.

Co-immunoprecipitation (Co-IP) of NCC and Associated
Proteins

Co-IP is used to identify proteins that interact with NCC, such as SPAK.

Methodology:

o Cell Lysis: Lyse cells with a non-denaturing buffer to maintain protein-protein interactions.
e Pre-clearing: Incubate the lysate with beads to reduce non-specific binding.

o Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for the "bait"
protein (e.g., NCC).

o Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein
complex.

e Washing: Wash the beads several times to remove non-specifically bound proteins.
o Elution: Elute the protein complex from the beads.

e Analysis: Analyze the eluted proteins by Western blotting using an antibody against the
suspected interacting "prey" protein (e.g., SPAK).

Conclusion

The thiazide-sensitive Na+-Cl— cotransporter is a multifaceted protein with a critical role in renal
physiology and blood pressure control. A thorough understanding of its molecular biology,
including its structure, function, and regulation, is paramount for the development of novel
therapeutic strategies targeting hypertension and other related disorders. The quantitative data
and experimental protocols provided in this guide serve as a valuable resource for researchers
and drug development professionals in this field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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